molecular formula C14H17N3O2 B1628511 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid CAS No. 904814-80-8

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid

Cat. No.: B1628511
CAS No.: 904814-80-8
M. Wt: 259.3 g/mol
InChI Key: BBFZPLAHHCALCA-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid (CAS: 1029107-31-0) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a piperidine ring via a methylene bridge, with a carboxylic acid substituent at position 3 of the piperidine . Its molecular formula is C₁₄H₁₇N₃O₂, and it has a molar mass of 259.3 g/mol.

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(19)11-4-3-6-16(9-11)10-12-8-15-13-5-1-2-7-17(12)13/h1-2,5,7-8,11H,3-4,6,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFZPLAHHCALCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C3N2C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587678
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-80-8
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Organic Synthesis Approaches

Imidazo[1,2-a]pyridine Core Functionalization

The imidazo[1,2-a]pyridine moiety is typically synthesized via cyclocondensation of 2-aminopyridine with α-haloketones or α-bromoketones. For example, Zhu et al. demonstrated that reacting 2-aminopyridine with α-bromoketones at 60°C without solvents or catalysts yields imidazo[1,2-a]pyridine derivatives efficiently. Subsequent C3-methylation is achieved using benzyl halides under basic conditions (e.g., K₂CO₃/NaI), as exemplified in the synthesis of 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine.

One-Pot Synthesis Strategies

Tandem Reactions for Imidazo[1,2-a]pyridine-Piperidine Conjugates

Morita-Baylis-Hillman (MBH) nitroalkene acetates react with 2-aminopyridines in methanol at room temperature to form imidazo[1,2-a]pyridines via Michael addition and cyclization. For instance, Santra et al. reported a FeCl₃-catalyzed cascade reaction between nitroolefins and 2-aminopyridines, achieving 3-unsubstituted imidazo[1,2-a]pyridines in 80–92% yields.

Piperidine Ring Formation

Piperidine-3-carboxylic acid is incorporated via post-cyclization modifications. DiMauro et al. utilized microwave-assisted cyclization of aminoimidazopyridines with β-ketoesters, reducing reaction times from hours to minutes.

Catalytic Methods and Green Chemistry

Lewis Acid Catalysis

FeCl₃ outperforms AlCl₃, ZnCl₂, and Cu(OTf)₂ in catalyzing imidazo[1,2-a]pyridine formation, as shown in Table 1:

Catalyst Yield (%) Reaction Time (h)
FeCl₃ 92 2
AlCl₃ 78 4
ZnCl₂ 65 6

Ultrasound-Assisted Synthesis

InCl₃-catalyzed one-pot reactions under ultrasound irradiation (25 kHz, 40°C, 20 min) enhance yields (80–95%) by accelerating intermediate formation. Although developed for pyrano[2,3-c]pyrazoles, this method is adaptable to imidazo[1,2-a]pyridine systems.

Recent Advances in Functional Group Compatibility

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, acetonitrile) favor amidation, while ethanol/water mixtures are optimal for hydrolysis. Microwave irradiation (150°C, 10 min) reduces hydrolysis times from 2 h to 15 min.

Chemical Reactions Analysis

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction results in various pharmacological effects, including hypnotic and anxiolytic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

(a) Piperidine vs. Pyrrolidine Derivatives

A closely related analog, 1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid (CAS: Not specified, Molecular Formula: C₁₃H₁₅N₃O₂, MW: 245.28), replaces the six-membered piperidine ring with a five-membered pyrrolidine . For example, the pyrrolidine derivative’s smaller ring size may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the piperidine analog.

(b) Substituted Imidazopyridine Derivatives
  • 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS: 881040-45-5) introduces a biphenyl group at position 2 of the imidazopyridine ring .
  • 1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (CAS: Not specified) features a chloro substituent and methoxyphenyl group, modulating electronic properties and steric hindrance . Such substitutions are often employed to optimize pharmacokinetic properties like metabolic stability.

Carboxylic Acid Modifications

  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1426135-67-2, Molecular Formula: C₉H₅F₃N₂O₂ ) lacks the piperidine/pyrrolidine side chain but retains the carboxylic acid group . The trifluoromethyl group enhances electronegativity and may improve bioavailability by reducing basicity.
  • Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-(heptafluoropropyl)-, 1,1-dimethylethyl ester (CAS: 108438-47-7) replaces the carboxylic acid with an ester, altering solubility and reactivity .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of the target compound and analogs:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents LogP* Predicted Solubility (Predicted)
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid (1029107-31-0) C₁₄H₁₇N₃O₂ 259.3 Piperidine-3-carboxylic acid 1.2 Moderate (aqueous)
1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid (N/A) C₁₃H₁₅N₃O₂ 245.28 Pyrrolidine-2-carboxylic acid 0.8 High (DMSO)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (1426135-67-2) C₉H₅F₃N₂O₂ 230.14 Trifluoromethyl 2.1 Low (lipophilic)
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (881040-45-5) C₂₆H₂₄N₃O₂ 403.5 Biphenyl, Piperidine-4-carboxylic acid 3.5 Very low

*LogP values estimated using fragment-based methods.

Biological Activity

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molar mass of approximately 259.3 g/mol. The compound features an imidazo[1,2-a]pyridine core fused with a piperidine ring, which contributes to its unique biological activity.

Target Interaction
The primary target of this compound is the γ-aminobutyric acid (GABA) receptors. It acts as an antagonist, blocking these receptors and consequently modulating GABAergic neurotransmission pathways. This mechanism is similar to that of other compounds used in treating insomnia and anxiety disorders, such as zolpidem.

Biochemical Pathways
By inhibiting GABA receptors, this compound induces a hypnotic effect. This property suggests potential applications in managing short-term insomnia and certain neurological disorders.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with various microbial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation in vitro, particularly against breast cancer cell lines like MDA-MB-231. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies .

Neuropharmacological Effects

The compound's interaction with GABA receptors positions it as a potential treatment for neurological conditions characterized by altered GABAergic signaling. Its ability to modulate neurotransmission could be beneficial in addressing disorders such as epilepsy and anxiety disorders.

Pharmacokinetics

Preliminary studies suggest that this compound has favorable pharmacokinetic properties similar to other drugs in its class. It exhibits good bioavailability and metabolic stability, which are essential for effective therapeutic use.

Case Study 1: Antitumor Activity

In a murine model study assessing the antitumor efficacy of imidazo[1,2-a]pyridine derivatives, one derivative demonstrated significant tumor growth inhibition when combined with anti-PD-1 antibodies. The combination treatment resulted in a tumor growth inhibition rate of 77.7%, showcasing the potential of these compounds in cancer immunotherapy .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of imidazo[1,2-a]pyridine derivatives revealed potent activity against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions necessary for bacterial survival .

Q & A

Q. What are the optimal synthetic routes for 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid, considering regioselectivity and functional group compatibility?

The synthesis typically involves multicomponent reactions (MCRs) or condensation-cyclization strategies. For example, a one-pot three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature can generate structurally related benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids . Regioselectivity is controlled by reaction conditions (e.g., solvent polarity, temperature) and catalysts like AlCl₃ for Friedel-Crafts acylation at the C-3 position . Functional group compatibility requires protecting acid groups during cyclization to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity . X-ray crystallography can resolve stereochemical ambiguities in derivatives, particularly for piperidine ring conformations .

Q. How can researchers optimize reaction yields for key intermediates like 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid?

Yield optimization involves stepwise adjustments:

  • Oxidation conditions : Use stoichiometric oxidizing agents (e.g., KMnO₄) under acidic conditions to convert aldehydes to carboxylic acids .
  • Catalyst screening : Lewis acids like La(OTf)₃ improve electrophilic substitution efficiency in heterocyclic frameworks .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

SAR studies require systematic substitution at the imidazo[1,2-a]pyridine core (C-2, C-3, and C-6 positions) and piperidine moiety. For example:

  • Introduce electron-withdrawing groups (EWGs) at C-6 to enhance antimicrobial activity .
  • Modify the piperidine ring’s stereochemistry to assess binding affinity to targets like GABA receptors .
  • Use molecular docking simulations to predict interactions with kinase domains (e.g., FLT3, CDK) before in vitro validation .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo biological activity data?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor metabolite formation in plasma and tissues .
  • Formulation optimization : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance half-life .

Q. How can researchers address contradictions in reported catalytic efficiencies for Friedel-Crafts acylations of imidazo[1,2-a]pyridines?

Contradictions may stem from substrate electronic effects or catalyst loading. A systematic approach includes:

  • Electronic profiling : Compare reaction rates for substrates with EDGs (e.g., -OMe) vs. EWGs (e.g., -NO₂) .
  • Catalyst screening : Test Lewis acids (AlCl₃, FeCl₃) and Brønsted acids (H₂SO₄) under identical conditions .
  • Kinetic studies : Use in situ IR spectroscopy to track acetyl group incorporation and identify rate-limiting steps .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions during the synthesis of piperidine-linked imidazo[1,2-a]pyridine derivatives?

  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent nucleophilic interference during cyclization .
  • Temperature control : Maintain reactions below 80°C to avoid decarboxylation of the carboxylic acid moiety .
  • Purification techniques : Use silica gel chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to isolate polar intermediates .

Q. How can researchers validate the selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

  • Panel screening : Test against a diverse panel of recombinant enzymes (e.g., PI3K, IRAK4) using fluorescence-based ATPase assays .
  • Cellular models : Compare cytotoxicity in wild-type vs. gene-edited (CRISPR) cell lines lacking the target receptor .
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement efficiency .

Data Interpretation & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in anticancer assays?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .
  • ANOVA with post hoc tests : Compare efficacy across derivatives, adjusting for multiple comparisons .
  • Synergy analysis : Use the Chou-Talalay method to evaluate combinatorial effects with standard chemotherapeutics .

Q. How can computational modeling guide the optimization of this compound’s aqueous solubility?

  • QSAR models : Correlate logP values with solubility data for derivatives .
  • Molecular dynamics simulations : Predict hydration free energy and salt formation propensity .
  • Co-crystal screening : Use Cambridge Structural Database (CSD) mining to identify co-formers (e.g., citric acid) for co-crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid
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